molecular formula C17H9F3N2O3S2 B2756719 (5Z)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one CAS No. 301308-44-1

(5Z)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Katalognummer: B2756719
CAS-Nummer: 301308-44-1
Molekulargewicht: 410.39
InChI-Schlüssel: DDTJKVLMTXOZKU-ZSOIEALJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (5Z)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a rhodanine derivative, a class of heterocyclic compounds known for diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties . Its structure features:

  • A rhodanine core (1,3-thiazolidin-4-one) with a sulfanylidene group at position 2.
  • A (4-nitrophenyl)methylidene substituent at position 5, contributing strong electron-withdrawing effects.
  • A 3-(trifluoromethyl)phenyl group at position 3, enhancing lipophilicity and metabolic stability.

This compound’s design leverages electronic and steric modifications to optimize interactions with biological targets, such as enzymes or receptors. The 4-nitro group on the benzylidene moiety and the trifluoromethyl group on the phenyl ring distinguish it from simpler rhodanine derivatives .

Eigenschaften

IUPAC Name

(5Z)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F3N2O3S2/c18-17(19,20)11-2-1-3-13(9-11)21-15(23)14(27-16(21)26)8-10-4-6-12(7-5-10)22(24)25/h1-9H/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTJKVLMTXOZKU-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/SC2=S)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (5Z)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis of Thiazolidinone Derivatives

Thiazolidinones can be synthesized through various methods, typically involving the reaction of isothiocyanates with carbonyl compounds. The specific compound can be synthesized from 4-nitrobenzaldehyde and 3-(trifluoromethyl)thioacetic acid under acidic conditions. The resulting structure features a thiazolidine ring with notable substituents that influence its biological activity.

Antimicrobial Activity

Thiazolidinone derivatives have shown significant antimicrobial properties against various pathogens. For instance, a study evaluating a series of thiazolidinones reported that compounds with electron-withdrawing groups (like nitro groups) exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's structure suggests it may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

CompoundActivity Index Against E. coli (%)Activity Index Against S. aureus (%)
2-(Chlorophenyl-imino)thiazolidin-4-one88.4691.66
(5Z)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-oneTBDTBD

Antioxidant Activity

The antioxidant potential of thiazolidinones is also noteworthy. Compounds similar to (5Z)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one have been evaluated using assays such as ABTS and DPPH radical scavenging tests. These studies indicate that the presence of nitro and trifluoromethyl groups enhances the electron-donating ability of the compound, thereby increasing its capacity to neutralize free radicals.

Case Studies

  • Antibacterial Evaluation : A recent study synthesized several thiazolidinone derivatives and assessed their antibacterial efficacy against E. coli and S. aureus. The compound was included in the evaluation, showing promising results comparable to standard antibiotics like Ampicillin .
  • Mechanistic Studies : Mechanistic investigations revealed that thiazolidinone derivatives could act as inhibitors of specific enzymes involved in bacterial metabolism, such as DNA gyrase and topoisomerase IV, leading to bacterial cell death .

Research Findings

Research indicates that the biological activity of thiazolidinone derivatives is highly dependent on their structural features:

  • Electron-Withdrawing Groups : The presence of nitro groups significantly enhances antimicrobial activity.
  • Substituent Effects : Trifluoromethyl groups contribute to increased lipophilicity, which may improve membrane penetration and bioavailability.

Additionally, computational studies have suggested that these compounds may interact with target proteins through hydrogen bonding and hydrophobic interactions, which are critical for their biological efficacy .

Wissenschaftliche Forschungsanwendungen

Key Functional Groups

  • Thiazolidinone Ring : Provides a scaffold for various biological interactions.
  • Nitrophenyl and Trifluoromethyl Substituents : Enhance lipophilicity and potentially improve binding affinity to biological targets.

Anticancer Activity

Recent studies indicate that thiazolidin-4-one derivatives exhibit significant anticancer properties. For instance, compounds within this class have been evaluated against various cancer cell lines, demonstrating cytotoxic effects. Notably:

  • Cytotoxicity : The compound showed promising results in inhibiting the growth of human tumor cells with IC50 values in the low micromolar range .
  • Mechanism of Action : Investigations suggest that these compounds may induce apoptosis and inhibit cell proliferation through various pathways, including tyrosine kinase inhibition .

Antimicrobial Properties

Thiazolidin-4-one derivatives are recognized for their antibacterial and antifungal activities:

  • Antibacterial Activity : Studies have shown that certain derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria. For example, compounds have been reported to inhibit the growth of Escherichia coli and Staphylococcus aureus effectively .
  • Antifungal Activity : The compound has also been tested against various Candida species, showing significant antifungal efficacy compared to standard treatments .

Antioxidant Properties

The antioxidant potential of thiazolidin-4-one derivatives has been explored through various assays:

  • Free Radical Scavenging : Compounds in this class have demonstrated the ability to scavenge free radicals effectively, contributing to their therapeutic potential .

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer activity of thiazolidin-4-one derivatives, several compounds were synthesized and tested against a panel of cancer cell lines. Results indicated that specific substitutions on the thiazolidinone scaffold significantly enhanced cytotoxicity. For instance, a derivative with a trifluoromethyl group exhibited an IC50 value of 0.24 µM against HepG2 cells .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of newly synthesized thiazolidinones. A series of compounds were screened for their ability to inhibit bacterial growth. One notable derivative showed an inhibition rate of 88.46% against E. coli, comparable to established antibiotics like Ampicillin .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Structural Variations and Electronic Effects

Substituents on the Benzylidene Moiety
  • (5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one () :

    • The 2-hydroxybenzylidene group introduces intramolecular hydrogen bonding (O–H⋯S), stabilizing the planar conformation and enhancing crystal packing via intermolecular interactions.
    • Compared to the nitro group, the hydroxy group is electron-donating, reducing electrophilicity at the benzylidene carbon .
  • (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one (): Shares the 4-nitrobenzylidene group but substitutes the 3-position with an allyl group.
Modifications at Position 3
  • (5Z)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one () :

    • Replaces the 4-nitrobenzylidene with a thiophene-based substituent , introducing aromatic heterocyclic character.
    • Thiophene’s electron-rich nature may alter π-π stacking interactions in biological targets compared to nitro-substituted analogues .
  • (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one (): The 3,4-dimethoxybenzylidene group provides electron-donating methoxy substituents, contrasting with the electron-withdrawing nitro group. The 4-methylphenyl group at position 3 offers moderate lipophilicity, less pronounced than trifluoromethyl .

Pharmacological and Physicochemical Properties

Bioactivity
  • Target Compound : The 4-nitro and trifluoromethyl groups likely enhance inhibition of enzymes like tyrosine kinases or bacterial efflux pumps, though specific studies are pending.
  • (5Z)-5-(2-Hydroxybenzylidene) Derivatives : Exhibit moderate antimicrobial activity, attributed to hydrogen-bonding interactions with microbial proteins .
Solubility and Stability
  • The trifluoromethyl group in the target compound improves metabolic stability and membrane permeability compared to analogues with methyl or hydroxyethyl groups .
  • Methoxy-Substituted Analogues () : Higher aqueous solubility due to polar methoxy groups but reduced bioavailability .

Crystallographic and Hydrogen-Bonding Patterns

Compound Dihedral Angles (°) Hydrogen Bonding Motifs Crystal Packing Features
Target Compound Data pending Likely C–H⋯S and C–H⋯π Predicted dimeric R₂² motifs
(5Z)-5-(2-Hydroxybenzylidene) Derivative A/B: 79.26; A/C: 9.68 O–H⋯S, C–H⋯S (S(6) motif) Dimers via R₂²(7) and R₂²(10)
(Z)-3-Allyl-4-nitro Derivative () Not reported C–H⋯O (nitro group) Layered π-stacked arrays

Vorbereitungsmethoden

Synthesis of Schiff Base Intermediate

The initial step involves preparing the Schiff base from 3-(trifluoromethyl)aniline and 4-nitrobenzaldehyde.

  • Reagents : 3-(Trifluoromethyl)aniline (1.0 equiv), 4-nitrobenzaldehyde (1.0 equiv), anhydrous ethanol (solvent), glacial acetic acid (catalyst).
  • Conditions : Reflux at 80°C for 6–8 hours under nitrogen.
  • Workup : The precipitated imine is filtered, washed with cold ethanol, and recrystallized.
  • Yield : ~75–85% (analogous to methods in).

Cyclization to Form Thiazolidin-4-one Core

The Schiff base undergoes cyclization with thioglycolic acid to construct the thiazolidin-4-one ring.

  • Reagents : Schiff base (1.0 equiv), thioglycolic acid (1.2 equiv), dry toluene.
  • Conditions : Dean-Stark reflux for 12–18 hours to remove water.
  • Mechanism : Sulfur nucleophile attacks the electrophilic imine carbon, followed by cyclization and dehydration (Fig. 1).
  • Yield : 60–70%.

Figure 1 : Proposed cyclization mechanism for thiazolidin-4-one formation.

Introduction of Sulfanylidene Group

Oxidation of the thiazolidin-4-one sulfur atom to the sulfanylidene (C=S) moiety is critical.

  • Reagents : Lawesson’s reagent (0.5 equiv), dry dichloromethane.
  • Conditions : Stirring at room temperature for 4–6 hours under inert atmosphere.
  • Workup : Column chromatography (silica gel, ethyl acetate/hexane 1:3).
  • Yield : ~50–55%.

Stereoselective Control of Z-Configuration

The Z-geometry at C5 is achieved via kinetic control during the Knoevenagel condensation step.

  • Reagents : Thiazolidin-4-one (1.0 equiv), 4-nitrobenzaldehyde (1.1 equiv), ammonium acetate (catalyst), acetic acid (solvent).
  • Conditions : Reflux at 120°C for 6 hours.
  • Rationale : Bulky substituents (e.g., trifluoromethylphenyl) favor the Z-isomer due to steric hindrance.

Optimization and Green Chemistry Approaches

Deep Eutectic Solvents (DES) as Catalysts

Recent studies highlight DES (e.g., choline chloride:N-methylurea) as eco-friendly media for thiazolidinone synthesis:

  • Advantages : Higher yields (79.9% vs. 25–40% in conventional solvents), shorter reaction times (2 hours vs. 6–9 hours).
  • Procedure : DES (2.0 mL), thiazolidin-4-one (1.0 equiv), 4-nitrobenzaldehyde (1.1 equiv), 80°C stirring.

Table 1 : Comparative yields and times for DES vs. traditional solvents.

Solvent System Yield (%) Time (h)
Choline chloride:N-methylurea 79.9 2
Acetic acid 45.2 6
Ethanol 38.7 8

One-Pot Three-Component Synthesis

A streamlined approach combining Schiff base formation, cyclization, and oxidation in one pot reduces purification steps:

  • Reagents : 3-(Trifluoromethyl)aniline, 4-nitrobenzaldehyde, thioglycolic acid, Lawesson’s reagent.
  • Conditions : Toluene, Dean-Stark reflux, 18 hours.
  • Yield : 40–45%.

Analytical Characterization

Spectroscopic Validation

  • FT-IR : Carbonyl stretch at 1650–1670 cm⁻¹ (thiazolidinone C=O), C=S stretch at 1200–1250 cm⁻¹.
  • ¹H NMR : Diastereotopic methylene protons at δ 3.69–3.80 ppm (thiazolidinone ring), Z-configuration confirmed by coupling constants (J = 10–12 Hz for trans olefinic protons).
  • ¹³C NMR : C=S resonance at δ 190–200 ppm.

Q & A

Q. Q1. What are the optimal synthetic routes and reaction conditions for synthesizing this thiazolidinone derivative?

Answer: The synthesis typically involves a multi-step process:

Thiazolidinone ring formation : Condensation of thiourea derivatives with chloroacetic acid under basic conditions (e.g., sodium acetate) to form the thiazolidinone core .

Knoevenagel condensation : Introduction of the 4-nitrophenylmethylidene group via reaction with 4-nitrobenzaldehyde. This step requires precise temperature control (60–80°C) and catalytic bases like piperidine .

Functionalization of the 3-position : Reaction with 3-(trifluoromethyl)phenyl isocyanate or bromide under anhydrous conditions, using polar aprotic solvents (DMF or DMSO) .
Key optimization factors : Catalyst selection (e.g., Lewis acids for regioselectivity), solvent polarity, and reaction time to minimize side products like over-oxidized sulfones .

Q. Q2. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Answer:

  • Spectroscopic techniques :
    • NMR : ¹H NMR identifies aromatic proton environments (e.g., 4-nitrophenyl protons at δ 7.8–8.2 ppm) and Z-configuration of the methylidene group (coupling constants >10 Hz) .
    • IR : Confirms the thioxo (C=S) stretch at ~1200 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹ .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 453.04) .
  • X-ray crystallography : Resolves spatial arrangement, particularly the planarity of the thiazolidinone ring and substituent orientation .

Q. Q3. What preliminary assays are recommended to evaluate biological activity?

Answer:

  • Antimicrobial screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition : Kinase or protease inhibition assays targeting enzymes like COX-2 or EGFR, leveraging the compound’s electron-deficient trifluoromethyl group for active-site interactions .

Advanced Research Questions

Q. Q4. How can computational methods predict the compound’s reactivity and binding modes?

Answer:

  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to analyze frontier orbitals (HOMO-LUMO gap) and charge distribution, identifying reactive sites (e.g., electrophilic 4-nitrophenyl group) .
  • Molecular docking : Simulate interactions with target proteins (e.g., PDB: 1M17 for EGFR) using AutoDock Vina. The trifluoromethyl group shows hydrophobic binding to nonpolar pockets, while the thioxo moiety may form hydrogen bonds .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate binding affinity .

Q. Q5. How should researchers address contradictory data in biological activity studies?

Answer: Case example : Discrepancies in IC₅₀ values across cell lines may arise from:

  • Solubility issues : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .
  • Metabolic interference : Test metabolites via LC-MS to rule out off-target effects .
  • Structural analogs : Compare with derivatives lacking the 4-nitrophenyl group to isolate pharmacophore contributions .
    Validation : Replicate assays in triplicate with positive controls (e.g., doxorubicin for cytotoxicity) and statistical analysis (ANOVA, p <0.05) .

Q. Q6. What strategies enhance selectivity for therapeutic targets while minimizing off-target effects?

Answer:

  • SAR studies : Modify substituents systematically:
    • Replace 3-(trifluoromethyl)phenyl with less lipathic groups (e.g., methoxy) to reduce nonspecific binding .
    • Introduce steric hindrance (e.g., ortho-substituted aryl groups) to improve target specificity .
  • Prodrug design : Mask the thioxo group with acetylated prodrugs, which hydrolyze in vivo to release the active form .
  • Targeted delivery : Conjugate with nanoparticles (e.g., PLGA) for pH-dependent release in tumor microenvironments .

Q. Q7. How can researchers resolve challenges in crystallizing this compound for structural analysis?

Answer:

  • Solvent screening : Use vapor diffusion with mixed solvents (e.g., DCM:methanol, 9:1) to induce slow nucleation .
  • Temperature gradients : Gradual cooling from 40°C to 4°C over 48 hours enhances crystal lattice formation .
  • Additives : Introduce trace co-solvents (e.g., ethyl acetate) or ions (Na⁺) to stabilize intermolecular interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.